![molecular formula C11H12N2 B1453815 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine CAS No. 1251105-57-3](/img/structure/B1453815.png)
2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine
Overview
Description
2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine, also known as MPMP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of MPMP involves a multi-step process that requires specialized equipment and expertise.
Mechanism of Action
The mechanism of action of 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine is not fully understood, but it is thought to involve the inhibition of specific signaling pathways that are involved in cell growth, proliferation, and inflammation. 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has been shown to inhibit the activity of certain enzymes and proteins that are involved in these pathways, leading to a reduction in cell growth and inflammation.
Biochemical and Physiological Effects:
2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has been shown to have a variety of biochemical and physiological effects. In cancer research, 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of certain genes that are involved in cancer cell growth and proliferation. In neurological research, 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation research, 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine in lab experiments is its specificity for certain signaling pathways, which allows researchers to target specific cellular processes. Another advantage is its potential therapeutic applications in a variety of conditions. However, one limitation of using 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine in lab experiments is its complex synthesis method, which requires specialized equipment and expertise. Additionally, the mechanism of action of 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine research, including further exploration of its mechanism of action, optimization of its synthesis method, and development of new therapeutic applications. In cancer research, future studies could focus on identifying specific types of cancer that are most responsive to 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine treatment, and optimizing dosages and treatment regimens. In neurological research, future studies could focus on identifying the specific mechanisms by which 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine exerts its neuroprotective effects, and developing new treatments for neurodegenerative diseases. In inflammation research, future studies could focus on identifying the specific inflammatory pathways that are targeted by 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine, and developing new treatments for inflammatory diseases. Overall, 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has shown significant potential as a therapeutic agent, and further research is needed to fully explore its applications and mechanisms of action.
Scientific Research Applications
2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has shown potential as a therapeutic agent for a variety of conditions, including cancer, neurological disorders, and inflammation. In cancer research, 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurological research, 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation research, 2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
2-methyl-6-(pyrrol-1-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10-5-4-6-11(12-10)9-13-7-2-3-8-13/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPXERHFIAKMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259531 | |
Record name | Pyridine, 2-methyl-6-(1H-pyrrol-1-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(1H-pyrrol-1-ylmethyl)pyridine | |
CAS RN |
1251105-57-3 | |
Record name | Pyridine, 2-methyl-6-(1H-pyrrol-1-ylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251105-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-methyl-6-(1H-pyrrol-1-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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